2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid is a bicyclic organic compound with a methoxycarbonyl group attached to the fifth carbon of the bicyclo[3.1.1]heptane ring and an acetic acid moiety at the first carbon. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[3.1.1]heptane-1-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methoxycarbonyl derivative. The reaction conditions typically require heating under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed
Oxidation: : The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: : Reduction reactions typically yield alcohols or aldehydes.
Substitution: : Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid has several scientific research applications, including:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe to study biological systems and interactions.
Industry: : The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid can be compared with other similar bicyclic compounds, such as bicyclo[2.2.1]heptane-1-carboxylic acid and its derivatives. The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and applications.
List of Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylic acid
Bicyclo[3.1.1]heptane-1-carboxylic acid
Other methoxycarbonyl-substituted bicyclic acids
Properties
IUPAC Name |
2-(5-methoxycarbonyl-1-bicyclo[3.1.1]heptanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-15-9(14)11-4-2-3-10(6-11,7-11)5-8(12)13/h2-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFNMCBURFORSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.